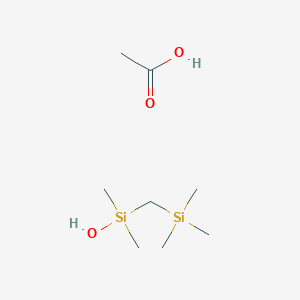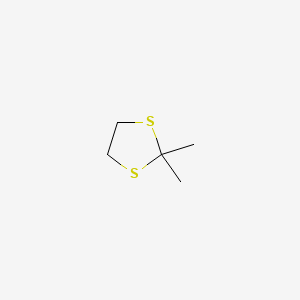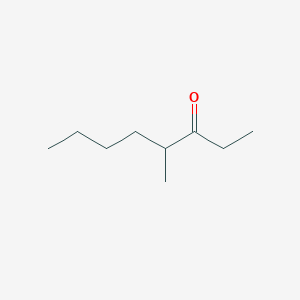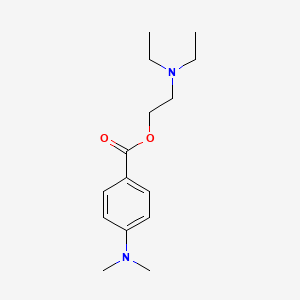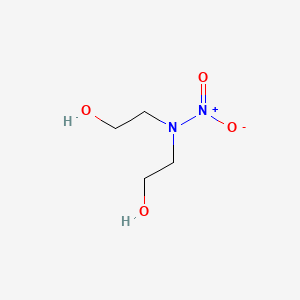
2-Chloro-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methyloxirane is an organic compound with the molecular formula C₃H₅ClO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is also known as 2-(chloromethyl)oxirane and is characterized by the presence of a chlorine atom and a methyl group attached to the oxirane ring. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 10 degrees Celsius. The product is then purified through distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the chlorination of propylene oxide, followed by purification steps to remove any impurities. The final product is obtained through distillation and is used in various applications, including the production of polymers and other chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methyloxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with various reagents, leading to the formation of different compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are often used to facilitate ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to oxidize the compound.
Major Products Formed
Substitution Products: Hydroxylated derivatives and other substituted compounds.
Ring-Opened Products: Various alcohols, ethers, and other compounds formed through ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methyloxirane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and other biological processes.
Medicine: It is used in the development of pharmaceuticals and other medical applications.
Industry: The compound is used in the production of resins, adhesives, and other industrial products
Wirkmechanismus
The mechanism of action of 2-Chloro-2-methyloxirane involves its ability to undergo various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form different products. The oxirane ring can also undergo ring-opening reactions, leading to the formation of various compounds. These reactions are facilitated by the presence of the chlorine atom and the methyl group, which influence the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the oxirane ring.
2-Chloro-3-methyloxirane: Similar but with a different substitution pattern on the oxirane ring.
Epichlorohydrin: Contains a similar oxirane ring but with different substituents
Uniqueness
2-Chloro-2-methyloxirane is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a methyl group on the oxirane ring makes it a versatile compound in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
5950-21-0 |
|---|---|
Molekularformel |
C3H5ClO |
Molekulargewicht |
92.52 g/mol |
IUPAC-Name |
2-chloro-2-methyloxirane |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5-3/h2H2,1H3 |
InChI-Schlüssel |
RRUZNUBGRZKRNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


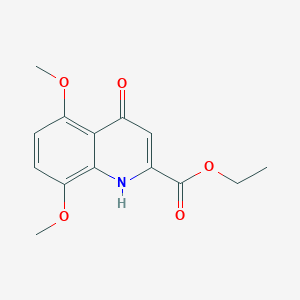

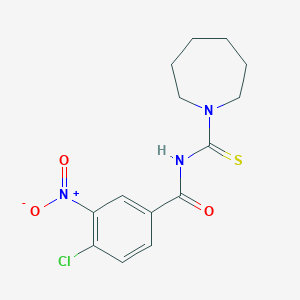
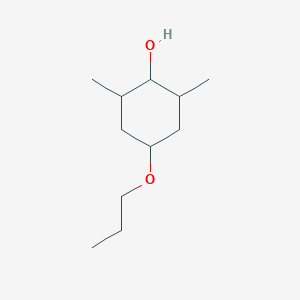


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
